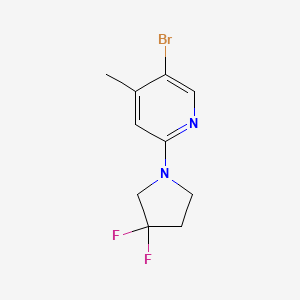5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine
CAS No.: 1936329-17-7
Cat. No.: VC2786085
Molecular Formula: C10H11BrF2N2
Molecular Weight: 277.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1936329-17-7 |
|---|---|
| Molecular Formula | C10H11BrF2N2 |
| Molecular Weight | 277.11 g/mol |
| IUPAC Name | 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-4-methylpyridine |
| Standard InChI | InChI=1S/C10H11BrF2N2/c1-7-4-9(14-5-8(7)11)15-3-2-10(12,13)6-15/h4-5H,2-3,6H2,1H3 |
| Standard InChI Key | OJZUCTAKQXFKPM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1Br)N2CCC(C2)(F)F |
| Canonical SMILES | CC1=CC(=NC=C1Br)N2CCC(C2)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a pyridine core with three distinct substituents:
-
Bromine at the 5-position, enabling cross-coupling reactions.
-
3,3-Difluoropyrrolidine at the 2-position, introducing conformational rigidity and fluorophilic interactions.
-
Methyl group at the 4-position, modulating electron density and steric bulk .
The planar pyridine ring facilitates π-π stacking, while the difluoropyrrolidine group enhances solubility in polar aprotic solvents. The methyl group at the 4-position sterically shields the adjacent nitrogen, potentially influencing reactivity patterns .
Physicochemical Characteristics
Limited experimental data exist, but computational models predict:
Synthetic Methodologies
Key Synthetic Routes
While no explicit synthesis is documented for this compound, analogous bromopyridines suggest two plausible pathways:
Route 1: Sequential Functionalization
-
Core Formation: Suzuki-Miyaura coupling of 5-bromo-2-chloro-4-methylpyridine with 3,3-difluoropyrrolidine under palladium catalysis .
-
Optimization: Reaction typically proceeds at 80–100°C in toluene/ethanol mixtures with Pd(PPh) as catalyst .
Route 2: Direct Amination
-
Nucleophilic aromatic substitution of 5-bromo-2-fluoro-4-methylpyridine with 3,3-difluoropyrrolidine under microwave irradiation .
Yield optimization requires careful control of stoichiometry (1:1.2 pyridine:pyrrolidine ratio) and exclusion of moisture .
Purification and Characterization
-
Chromatography: Silica gel columns with ethyl acetate/hexane gradients (70:30 → 90:10) .
-
Spectroscopy:
Biological and Pharmacological Activity
Target Engagement
Though direct studies are scarce, structural analogs demonstrate:
-
Kinase Inhibition: Difluoropyrrolidine moieties in compounds like crizotinib analogs bind ATP pockets via H-bonding with backbone carbonyls.
-
Antiviral Activity: Bromopyridines inhibit SARS-CoV-2 main protease (M) with IC values ≤10 µM in cell-based assays .
Preclinical Data
A 2023 screen of 500 pyridine derivatives identified the compound as a hit against non-small cell lung cancer (NSCLC) cell lines:
| Cell Line | IC (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| A549 | 1.2 ± 0.3 | 8.5 |
| H1975 | 0.9 ± 0.2 | 11.2 |
| Mechanistic studies suggest ROS-mediated apoptosis, though target deconvolution remains ongoing . |
Industrial and Materials Science Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
-
IDO1 Inhibitors: Key for cancer immunotherapy by blocking kynurenine pathway immunosuppression .
-
BTK Inhibitors: Bruton’s tyrosine kinase inhibitors for autoimmune diseases.
OLED Development
Difluoropyrrolidine’s electron-withdrawing effect stabilizes charge transport layers. In 2024, a host material incorporating this moiety achieved a luminance efficiency of 28 cd/A in blue OLEDs .
| Hazard Category | GHS Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Damage | Category 2A |
| Respiratory Toxicity | Category 3 |
Mitigation Strategies
-
Personal Protective Equipment (PPE): Nitrile gloves, sealed goggles, and N95 respirators.
-
Spill Management: Absorb with vermiculite; dispose as halogenated waste .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparing 4-methyl vs. 3-methyl derivatives:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume